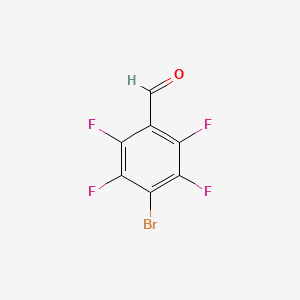

4-Bromo-2,3,5,6-tetrafluorobenzaldehyde

Beschreibung

Significance of Polyhalogenated Benzaldehydes in Contemporary Organic Synthesis Research

Polyhalogenated benzaldehydes are aromatic aldehydes that bear multiple halogen substituents on the benzene (B151609) ring. The presence of these halogens, especially fluorine, dramatically influences the reactivity of both the aromatic ring and the aldehyde functional group. The strong electron-withdrawing nature of fluorine atoms, for instance, activates the aromatic ring towards nucleophilic aromatic substitution, while also impacting the electrophilicity of the carbonyl carbon.

This unique combination of features allows for a wide range of chemical transformations, including cross-coupling reactions, condensations, and the synthesis of complex heterocyclic systems. The resulting fluorinated molecules often exhibit enhanced metabolic stability, increased binding affinity to biological targets, and desirable lipophilicity, properties that are highly sought after in drug discovery. Furthermore, the introduction of fluorine can modulate the optical and electronic properties of materials, leading to applications in areas such as liquid crystals and organic electronics.

Role of 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde within Fluoroaromatic Building Blocks

Within the class of fluoroaromatic compounds, this compound stands out as a particularly valuable and versatile building block. This crystalline compound possesses a highly functionalized aromatic ring with four fluorine atoms and a bromine atom, in addition to the reactive aldehyde group. This dense functionalization provides multiple reaction sites, allowing for sequential and site-selective modifications.

The bromine atom serves as a handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of diverse aryl, alkyl, and amino groups. The highly fluorinated ring is susceptible to nucleophilic aromatic substitution, typically at the para-position to the bromine, offering another avenue for structural elaboration. The aldehyde group itself can participate in a wide array of classical carbonyl reactions, including Wittig reactions, condensations, and reductive aminations, to build more complex molecular architectures.

Overview of Research Trajectories for Halogenated Aldehyde Systems

Current research involving halogenated aldehyde systems is focused on several key areas. A major trajectory is the development of novel synthetic methodologies that leverage the unique reactivity of these compounds. This includes the exploration of new catalytic systems for selective cross-coupling reactions and the design of cascade reactions that can rapidly build molecular complexity in a single pot.

Another significant research direction is the application of these building blocks in the synthesis of functional materials. For example, this compound has been utilized in the synthesis of fluorinated stilbenes for crystal engineering studies, where the interplay of halogen and hydrogen bonding can be used to control the solid-state packing of molecules.

Furthermore, the synthesis of novel bioactive molecules remains a primary focus. Researchers are incorporating polyhalogenated benzaldehydes into the structures of potential pharmaceuticals and agrochemicals to enhance their efficacy and pharmacokinetic properties. For instance, derivatives of this compound have been used in the synthesis of porphyrin-based metal-organic frameworks (MOFs), which have potential applications in catalysis and gas storage. hku.hk The conversion of this compound to its oxime derivative has also been a subject of study to investigate competitive supramolecular interactions involving halogen and hydrogen bonding. researchgate.netiucr.orgnih.gov

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 108574-98-7 |

| Molecular Formula | C₇HBrF₄O |

| Molecular Weight | 256.98 g/mol |

| Appearance | White to brown powder/crystal |

| Melting Point | 101-103 °C |

| Boiling Point | 220.1±40.0 °C (Predicted) |

Detailed Research Findings: Synthesis and Applications

A key aspect of the utility of this compound is its accessibility through synthetic chemistry. A common route to this compound involves the nucleophilic substitution of pentafluorobenzaldehyde (B1199891) with a bromide source, such as lithium bromide, in a high-boiling polar aprotic solvent like N-methylpyrrolidone.

Synthesis of Fluorinated Stilbenes:

One notable application of this compound is in the synthesis of fluorinated stilbenes, which are of interest in materials science for their potential liquid crystalline and nonlinear optical properties. In one study, the aldehyde was reacted with a phosphonium (B103445) ylide in a Wittig-type reaction to generate the corresponding stilbene. The high degree of fluorination in these molecules influences their crystal packing, leading to interesting solid-state architectures governed by intermolecular interactions such as C-F···F-C and C-N···Br contacts.

Supramolecular Chemistry and Halogen Bonding:

The compound has also been instrumental in studies of non-covalent interactions. It can be readily converted to its corresponding oxime, (E)-4-bromo-2,3,5,6-tetrafluorobenzaldehyde oxime. This derivative, possessing both a hydrogen-bond donor (the oxime hydroxyl group) and a halogen-bond donor (the bromine atom), has been used in co-crystallization experiments to systematically study the competition and interplay between hydrogen and halogen bonds in forming supramolecular synthons. researchgate.netiucr.orgnih.gov These fundamental studies are crucial for the rational design of new materials with desired solid-state properties.

Metal-Organic Frameworks (MOFs):

In the field of advanced materials, this compound has been used as a precursor in the synthesis of ligands for metal-organic frameworks. Specifically, it has been employed in the preparation of fluorine-functionalized porphyrin-based MOFs. hku.hk The introduction of fluorine atoms into the MOF structure can enhance properties such as chemical stability and gas sorption capabilities.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-2,3,5,6-tetrafluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HBrF4O/c8-3-6(11)4(9)2(1-13)5(10)7(3)12/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABQIERQXAUMNCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(C(=C(C(=C1F)F)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HBrF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80546335 | |

| Record name | 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80546335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108574-98-7 | |

| Record name | 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80546335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 4 Bromo 2,3,5,6 Tetrafluorobenzaldehyde and Its Derivatives

Strategies for Regioselective Halogenation and Aldehyde Introduction in Perfluorinated Arenes

The construction of the 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde scaffold requires precise control over the introduction of both the bromine atom and the aldehyde group onto the perfluorinated benzene (B151609) ring.

The synthesis of tetrafluorinated benzaldehyde (B42025) cores can be approached through several routes. One common strategy involves the formylation of a pre-existing tetrafluorinated aromatic ring. For instance, 1,2,4,5-tetrafluorobenzene (B1209435) can be converted to a tetrafluorobenzaldehyde, which can then be protected as an acetal (B89532) for further functionalization. researchgate.net

Another approach is the hydroformylation of tetrafluoroethylene, which introduces a formyl group directly. However, controlling the regioselectivity in less symmetrically substituted precursors can be challenging. wikipedia.org Alternatively, the oxidation of corresponding tetrafluorobenzyl alcohols or the reduction of tetrafluorobenzoyl chlorides can yield the desired aldehyde core.

A practical process for synthesizing 4-aryloxy-2,3,5,6-tetrafluorobenzaldehydes has been developed from pentafluorobenzaldehyde (B1199891) and various phenols via a nucleophilic aromatic substitution, showcasing the utility of highly fluorinated benzaldehydes as starting materials for diverse derivatives. researchgate.net

| Starting Material | Reagents/Conditions | Product | Key Features |

|---|---|---|---|

| 1,2,4,5-Tetrafluorobenzene | Formylating agent, followed by acetal protection | Protected Tetrafluorobenzaldehyde | Allows for subsequent regioselective functionalization researchgate.net |

| Pentafluorobenzaldehyde | Phenols, inorganic fluorides | 4-Aryloxy-2,3,5,6-tetrafluorobenzaldehydes | Convergent synthesis of diverse derivatives researchgate.net |

The introduction of a bromine atom onto the tetrafluorobenzaldehyde core can be achieved through methods such as ortho-metallation or nucleophilic aromatic substitution (SNAr).

Ortho-Metallation: Directed ortho-metallation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. In the context of substituted bromobenzenes, the bromine atom itself can act as an ortho-directing group. nih.gov The use of strong bases like lithium diisopropylamide (LDA) can facilitate deprotonation at the position ortho to the bromine atom, followed by quenching with an electrophilic bromine source. researchgate.net The choice of solvent and temperature is crucial to control the outcome, as competing reactions like halogen-metal exchange can occur.

Nucleophilic Aromatic Substitution (SNAr): The high electrophilicity of the perfluorinated ring makes it susceptible to nucleophilic attack. core.ac.uk The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. pressbooks.publibretexts.org In highly fluorinated systems, fluoride (B91410) is a viable leaving group. The reaction is facilitated by the presence of electron-withdrawing groups, and the rate of reaction often follows the order F > Cl > Br > I for the leaving group, due to the high electronegativity of fluorine stabilizing the intermediate. stackexchange.commasterorganicchemistry.com Therefore, a nucleophilic bromide source could potentially displace a fluoride ion from a pentafluorobenzaldehyde precursor to yield the desired product.

| Method | Key Reagents | Mechanism | Controlling Factors |

|---|---|---|---|

| Ortho-Metallation | Lithium diisopropylamide (LDA), electrophilic bromine source | Directed deprotonation followed by electrophilic quench | Solvent, temperature, nature of the base nih.gov |

| Nucleophilic Aromatic Substitution (SNAr) | Nucleophilic bromide source (e.g., NaBr) | Addition-elimination via a Meisenheimer complex | Presence of electron-withdrawing groups, nature of the leaving group pressbooks.pubstackexchange.com |

Functional Group Interconversions Involving the Aldehyde Moiety

The aldehyde group in this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

Aldehydes can be readily oxidized to the corresponding carboxylic acids. Standard oxidizing agents such as potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), or milder reagents like silver oxide (Ag2O) can be employed for this transformation. The oxidation of a related compound, 3-Bromo-2,4,5,6-tetrafluorobenzyl alcohol, can yield either the aldehyde or the carboxylic acid depending on the reaction conditions, indicating that the aldehyde is an intermediate in the oxidation to the carboxylic acid.

The aldehyde functional group can be reduced to a primary alcohol or converted to an amine through reductive amination.

Reduction to Alcohols: The reduction of this compound to the corresponding benzyl (B1604629) alcohol can be achieved using various reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). The choice of reducing agent can be influenced by the presence of other functional groups in the molecule.

Reductive Amination to Amines: Reductive amination provides a direct route to amines from aldehydes. This reaction typically involves the initial formation of an imine or enamine by reacting the aldehyde with an amine, followed by in-situ reduction. researchgate.net A variety of reducing agents can be used, including sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), or catalytic hydrogenation. organic-chemistry.org This method allows for the synthesis of a diverse range of primary, secondary, and tertiary amines.

The carbonyl group of the aldehyde is electrophilic and readily undergoes condensation reactions with primary amines and hydrazines to form Schiff bases and hydrazones, respectively.

Schiff Base Formation: The reaction of this compound with a primary amine leads to the formation of an imine, commonly known as a Schiff base. ijmcmed.orginternationaljournalcorner.com This reaction is typically catalyzed by acid or base and involves the formation of a carbinolamine intermediate followed by dehydration. ijmcmed.org Schiff bases are versatile intermediates and have been widely studied for their biological activities and applications in coordination chemistry. researchgate.netnih.govnih.gov

Hydrazone Formation: Similarly, condensation of the aldehyde with a hydrazine (B178648) derivative (e.g., hydrazine, phenylhydrazine, or 2,4-dinitrophenylhydrazine) yields a hydrazone. nih.gov These reactions are often rapid and can be used for the characterization of aldehydes. Hydrazones themselves are a class of compounds with significant chemical and biological importance.

| Transformation | Product Type | Typical Reagents | Key Intermediate (if any) |

|---|---|---|---|

| Oxidation | Carboxylic Acid | KMnO4, H2CrO4, Ag2O | - |

| Reduction | Primary Alcohol | NaBH4, LiAlH4 | - |

| Reductive Amination | Amine (Primary, Secondary, or Tertiary) | Amine, NaBH3CN or NaBH(OAc)3 | Imine/Enamine |

| Condensation with Primary Amine | Schiff Base (Imine) | Primary Amine, Acid/Base catalyst | Carbinolamine ijmcmed.org |

| Condensation with Hydrazine | Hydrazone | Hydrazine derivative | - |

Formation of Oxime Derivatives

The aldehyde functional group in this compound readily undergoes condensation reactions with hydroxylamine (B1172632) and its derivatives to form the corresponding oximes. This reaction is a standard method for the derivatization of aldehydes and ketones. The general reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to yield the oxime.

While specific literature detailing the synthesis of the oxime of this compound is not extensively available, the procedure is analogous to the well-established oximation of other benzaldehydes. Typically, the reaction is carried out by treating the aldehyde with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate (B1210297) or pyridine, in a suitable solvent like ethanol (B145695) or a mixture of water and ethanol. The base is necessary to neutralize the hydrochloric acid and liberate the free hydroxylamine for the reaction.

A general procedure for the synthesis of oximes from aldehydes is as follows:

| Reactants | Reagents & Conditions | Product |

| This compound | Hydroxylamine hydrochloride, Sodium acetate, Ethanol | This compound oxime |

| This compound | O-Substituted hydroxylamine, Base, Solvent | O-Substituted this compound oxime |

The formation of O-substituted oximes, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) oximes, is also a common derivatization technique, particularly for analytical purposes. researchgate.net The reaction of an aldehyde with PFBHA typically proceeds under mild conditions to yield the corresponding stable oxime derivative. researchgate.net

Exploiting the Bromine Substituent for Further Derivatization

The bromine atom on the perfluorinated ring of this compound is a key site for a variety of synthetic transformations, enabling the introduction of diverse functional groups and the construction of more complex molecular frameworks.

Cross-Coupling Methodologies (e.g., Palladium-Catalyzed Reactions)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine substituent in this compound makes it an excellent substrate for these reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. While specific examples with this compound are not readily found in the literature, the analogous compound, 4-bromo-2,3,5,6-tetrafluoropyridine, has been shown to undergo Suzuki-Miyaura reactions. This suggests that this compound would be a viable substrate for coupling with various aryl and vinyl boronic acids to introduce new carbon frameworks.

A representative Suzuki-Miyaura coupling reaction is depicted below:

| Aryl Halide | Coupling Partner | Catalyst & Conditions | Product |

| This compound | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Solvent | 4-Aryl-2,3,5,6-tetrafluorobenzaldehyde |

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. This reaction provides a means to introduce alkenyl groups at the 4-position of the tetrafluorobenzaldehyde ring.

Sonogashira Coupling: This coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. This methodology would allow for the introduction of alkynyl moieties onto the fluoroaromatic ring of this compound.

Nucleophilic Substitution Reactions of Aryl Bromides

While nucleophilic aromatic substitution (SNAAr) on electron-rich aromatic systems is generally difficult, the highly electron-deficient nature of the perfluorinated ring in this compound makes it susceptible to nucleophilic attack. However, the fluorine atoms are typically more readily displaced than the bromine atom in such systems. For instance, in pentafluorobenzaldehyde, the fluorine at the 4-position is selectively substituted by aryloxy groups in the presence of inorganic fluorides. researchgate.net

In the context of this compound, nucleophilic substitution would likely occur at one of the fluorine positions rather than displacing the bromine atom, especially with common nucleophiles. Regioselective nucleophilic substitution has been reported for the analogous 4-bromo-2,3,5,6-tetrafluoropyridine.

Advanced Synthetic Strategies for Complex Architectures

The multifunctionality of this compound allows for its use in more complex, multi-step synthetic sequences to build intricate molecular scaffolds.

Multi-step Synthesis of Polyfunctionalized Fluoroaromatic Scaffolds

The aldehyde and bromine functionalities can be manipulated sequentially to introduce a variety of substituents. For example, the aldehyde can first be converted to an oxime or another functional group, followed by a palladium-catalyzed cross-coupling reaction at the bromine position. This sequential functionalization allows for the controlled construction of polyfunctionalized fluoroaromatic compounds.

A hypothetical multi-step synthesis could involve:

Oximation: Conversion of the aldehyde group of this compound to an oxime to protect it or to introduce a new functional handle.

Cross-Coupling: A Suzuki, Heck, or Sonogashira coupling reaction at the bromine position to introduce a new carbon-based substituent.

Deprotection/Modification of the Oxime: Regeneration of the aldehyde or further transformation of the oxime group to access a wider range of derivatives.

Chemo- and Regioselective Synthesis in the Presence of Multiple Halogens

The presence of both bromine and fluorine atoms on the aromatic ring presents opportunities for chemoselective and regioselective reactions. As mentioned, in palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is significantly more reactive than the carbon-fluorine bond, allowing for selective functionalization at the bromine position.

In nucleophilic aromatic substitution reactions on polyfluoroaromatic compounds, the position of substitution is directed by the electronic effects of the ring substituents. In pentafluoropyridine, for example, nucleophilic attack occurs preferentially at the 4-position under mild conditions, while harsher conditions can lead to substitution at the 2- and 6-positions. rsc.org A similar regioselectivity can be expected for this compound, where the fluorine atoms are more likely to be substituted by nucleophiles than the bromine atom. This differential reactivity allows for a controlled, stepwise introduction of various substituents onto the aromatic ring, leading to the synthesis of highly complex and specifically functionalized fluoroaromatic architectures.

Reactivity Mechanisms and Stereochemical Investigations

Mechanistic Studies of Nucleophilic Aromatic Substitution on Tetrafluorobenzaldehyde Systems

Nucleophilic aromatic substitution (SNAr) is a cornerstone of the reactivity of polyfluoroaromatic compounds. Unlike electron-rich aromatic systems that favor electrophilic substitution, the strong, collective electron-withdrawing effect of the fluorine atoms in 4-bromo-2,3,5,6-tetrafluorobenzaldehyde renders the aromatic ring highly susceptible to attack by nucleophiles. These reactions typically proceed via a stepwise addition-elimination mechanism, although concerted pathways have also been identified for certain systems. nih.govwikipedia.org The classical stepwise mechanism involves the initial attack of a nucleophile on the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.org Subsequent expulsion of a leaving group restores the aromaticity of the ring. For polyfluoroaromatic compounds, the substitution can occur at different positions, though it is most common at the carbon bearing a halogen other than fluorine or at the para-position relative to a strong activating group. In a related compound, pentafluorobenzaldehyde (B1199891), nucleophilic attack by phenols occurs exclusively at the C-4 position (para to the aldehyde), demonstrating the powerful directing effect of the formyl group. researchgate.net

The reactivity of halogenated aromatic compounds in SNAr reactions is profoundly influenced by the nature of the halogen substituents. In the case of this compound, both fluorine and bromine atoms are present, and their roles differ significantly.

Activating Effect of Fluorine: The four fluorine atoms are primarily responsible for the ring's high reactivity toward nucleophiles. Fluorine is the most electronegative element, and its powerful negative inductive effect (-I) withdraws electron density from the aromatic ring, making it highly electrophilic. This strong inductive effect is crucial for stabilizing the negatively charged Meisenheimer intermediate formed during the initial nucleophilic attack, thereby lowering the activation energy of this rate-determining step. chemrxiv.org

The kinetics of SNAr reactions are central to understanding their mechanism. Most reactions are considered to follow a two-step mechanism, where the first step (formation of the Meisenheimer complex) is usually, but not always, the rate-determining step. wikipedia.orgachemblock.com However, recent studies combining kinetic isotope effects and computational analysis have revealed that many SNAr reactions exist on a mechanistic continuum. nih.govprinceton.edu Some reactions, particularly with less-activated electrophiles and better leaving groups, may proceed through a single, concerted transition state (a cSNAr mechanism) without a stable intermediate. wikipedia.orgnih.gov

While specific kinetic and thermodynamic data for SNAr reactions on this compound are not extensively documented, the principles can be illustrated by studies on related activated aryl halides. The relative rates of substitution are highly dependent on the nucleophile, the leaving group, the solvent, and the specific electron-withdrawing groups on the aromatic ring. For instance, the enthalpies of activation for the reaction of piperidine (B6355638) with 2,4-dinitrophenyl halides in methanol (B129727) clearly demonstrate the element effect, with the fluoro-substituted compound exhibiting the lowest activation enthalpy. beilstein-journals.org

Table 1: Illustrative Activation Parameters for the SNAr Reaction of Piperidine with 2,4-Dinitrophenyl Halides in Methanol beilstein-journals.org This table presents data for a model system to illustrate the principles of SNAr kinetics and the element effect, as specific data for this compound is not readily available in the cited literature.

Aldehyde Group Reactivity Profiling

The aldehyde functional group in this compound is a key site of reactivity. The carbonyl carbon is inherently electrophilic, but this electrophilicity is significantly enhanced by the strong inductive electron withdrawal from the attached tetrafluorobromophenyl ring. This makes the aldehyde highly susceptible to attack by nucleophiles in addition and condensation reactions.

The heightened electrophilicity of the carbonyl carbon is expected to accelerate the rates of classical aldehyde reactions, such as aldol (B89426) and Knoevenagel condensations, Wittig reactions, and additions of organometallic reagents. The electron-deficient aromatic ring stabilizes the developing negative charge on the oxygen atom in the transition state of nucleophilic addition, thereby lowering the activation energy of the reaction.

While specific kinetic studies detailing the rate constants for condensation or addition reactions involving this compound are not widely available in the literature, it is reasonable to predict that its reactions would be significantly faster than those of benzaldehyde (B42025) under similar conditions. For example, in Knoevenagel condensations with active methylene (B1212753) compounds, the rate-limiting step is often the initial nucleophilic attack on the carbonyl carbon. The powerful electron-withdrawing nature of the C₆F₄Br group would make this compound a highly reactive substrate for such transformations.

The aldehyde group serves as a prochiral center, making it a valuable handle for asymmetric synthesis. Reactions such as nucleophilic additions or reductions can generate a new stereocenter at the benzylic position. Achieving stereochemical control in these transformations is a significant goal.

Biocatalytic Approaches: Biocatalysis, using enzymes such as alcohol dehydrogenases or ene reductases, offers a powerful method for the asymmetric reduction of carbonyl compounds to produce chiral alcohols with high enantioselectivity. Although specific studies on the biocatalytic reduction of this compound have not been reported, fluorinated aromatic aldehydes are generally recognized as viable substrates for these enzymes. The electronic properties and steric profile of the substrate would influence both the reaction rate and the stereochemical outcome.

Chiral Auxiliaries: Another strategy for stereochemical control involves the use of chiral auxiliaries. A chiral auxiliary can be temporarily attached to a molecule to direct a subsequent diastereoselective reaction before being removed. While there are no specific documented applications of this compound in established chiral auxiliary protocols (such as those involving Evans oxazolidinones or camphorsultam), its derivatives could potentially be used to create novel auxiliaries or participate in diastereoselective reactions with existing chiral systems. The defined steric and electronic nature of the tetrafluorobromophenyl group could impart significant facial bias in reactions at or near the aldehyde-derived center.

Halogen Bonding and Other Non-Covalent Interactions

The presence of both bromine and fluorine atoms on the aromatic ring makes this compound a prime candidate for engaging in specific and directional non-covalent interactions, most notably halogen bonding. A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic site, such as a lone pair on a nitrogen, oxygen, or another halogen atom. nih.gov

The σ-hole on the bromine atom in this molecule is expected to be particularly positive and well-defined due to the electron-withdrawing effects of the adjacent fluorinated ring. This makes the bromine atom a strong halogen bond donor. Similarly, the fluorine atoms can act as halogen bond acceptors. These interactions play a crucial role in determining the crystal packing and supramolecular assembly of the compound and its derivatives.

Table 2: Representative Non-Covalent Interaction Data from Structurally Related Compounds This table presents crystallographic data from molecules structurally similar to this compound to illustrate the nature of expected non-covalent interactions.

Supramolecular Assembly Driven by Halogen Interactions in Derivatives

The supramolecular assembly of derivatives of this compound is significantly influenced by halogen-based interactions. The electron-withdrawing nature of the fluorine atoms on the aromatic ring enhances the electrophilic character of the bromine atom's σ-hole, making it a potent halogen bond donor. This directs the assembly of molecules in the solid state, often leading to predictable and robust structural motifs.

A pertinent example can be found in the crystal structure of 4'-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile, a closely related derivative. In this structure, the molecules self-assemble into extended networks primarily through a combination of halogen interactions and π–π stacking. nih.gov The primary halogen interactions observed are not the anticipated C–Br···N≡C contacts, but rather weaker C–Br···F and F···F interactions, which collectively guide the formation of zigzag intermolecular chains. nih.gov

The crystal packing is further stabilized by aryl–perfluoroaryl stacking, where the electron-rich phenyl ring of one molecule interacts favorably with the electron-poor tetrafluorophenyl ring of a neighboring molecule. nih.gov This type of π–π interaction is a common feature in the solid-state structures of fluorinated aromatic compounds.

Table 1: Key Supramolecular Interactions in 4'-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile nih.gov

| Interaction Type | Donor Atom(s) | Acceptor Atom(s) | Distance (Å) |

|---|---|---|---|

| Halogen Bond | C–Br | F | 3.2405(17) |

| Halogen Bond | C–Br | F | 3.2777(18) |

| Halogen Bond | C–F | F | 2.894(2) |

These findings underscore the importance of halogen interactions in directing the supramolecular assembly of molecules containing the 4-bromo-2,3,5,6-tetrafluorophenyl group. The specificity and directionality of these interactions allow for a high degree of control over the resulting solid-state architecture.

Competitive Halogen Bonding vs. Hydrogen Bonding Systems

In derivatives of this compound that also contain hydrogen bond donor or acceptor sites, a competition between halogen bonding and hydrogen bonding can arise. This competition is a critical aspect of supramolecular design, as the preferential formation of one type of bond over the other will dictate the final crystal structure. The outcome of this competition is influenced by several factors, including the relative strengths of the donor and acceptor sites, steric hindrance, and the crystallization conditions.

For instance, if this compound were derivatized to form a Schiff base with an aminophenol, the resulting molecule would possess both a halogen bond donor (the C-Br group) and hydrogen bond donors and acceptors (the phenolic -OH and imine -N= groups). The assembly of such a molecule in the solid state would depend on the relative propensity of these functional groups to form intermolecular connections.

Research on analogous systems has shown that in many cases, hydrogen bonds, being generally stronger, will dominate the primary supramolecular synthon formation. However, halogen bonds can play a crucial role in linking these primary structures into higher-order assemblies. The highly electron-withdrawing nature of the tetrafluorinated ring can enhance the acidity of a hydrogen bond donor, potentially strengthening its interactions.

The predictability of whether a halogen bond or a hydrogen bond will form in a competitive system is not always straightforward. Bifurcated systems, where a single Lewis acid interacts with two bases or vice versa, are generally energetically less favorable than a single linear bond. nih.gov In the case of halogen bonds, there is a significant energetic penalty for a single σ-hole to interact with a pair of bases. nih.gov

The choice of solvent can also be a decisive factor in the outcome of the competition. More polar solvents can solvate hydrogen bonding sites more effectively, potentially favoring the formation of halogen-bonded co-crystals. Conversely, in less polar solvents, hydrogen bonding may be the dominant interaction.

Advanced Spectroscopic Characterization Methodologies in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for mapping the connectivity and chemical environment of atoms within a molecule. For 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its structure.

¹H and ¹³C NMR Chemical Shift Analysis of Functional Groups and Aromatic Protons

In the ¹H NMR spectrum of this compound, the aldehydic proton (-CHO) is expected to appear as a singlet in the downfield region, typically between 9.5 and 10.5 ppm. This significant downfield shift is due to the strong deshielding effect of the adjacent carbonyl group and the electron-withdrawing nature of the tetrafluorinated aromatic ring.

The ¹³C NMR spectrum would provide further structural confirmation. The carbonyl carbon of the aldehyde group would be readily identifiable by its characteristic resonance in the highly deshielding region of 185-195 ppm. The aromatic carbons would present a more complex pattern due to carbon-fluorine coupling. The carbon atom attached to the bromine (C4) would be influenced by the heavy atom effect of bromine, and its chemical shift would be informative. The remaining four fluorinated aromatic carbons would exhibit splitting patterns due to one-bond and multi-bond C-F couplings, providing crucial information about the substitution pattern.

¹⁹F NMR for Fluorine Environment Analysis

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. In this compound, the fluorine atoms at the 2, 3, 5, and 6 positions are chemically non-equivalent due to the presence of the bromine atom and the aldehyde group. This non-equivalence would result in distinct signals in the ¹⁹F NMR spectrum. The chemical shifts of these fluorine atoms and the coupling constants between them (JFF) would offer unambiguous proof of the substitution pattern on the aromatic ring. The fluorine atoms ortho to the aldehyde group (F2 and F6) would likely experience a different electronic environment compared to the fluorine atoms meta to it (F3 and F5), leading to separate resonances.

2D NMR Techniques for Connectivity Assignments

To definitively assign the ¹H, ¹³C, and ¹⁹F NMR signals and establish the connectivity within the molecule, two-dimensional (2D) NMR techniques would be employed. A Heteronuclear Single Quantum Coherence (HSQC) experiment would correlate the aldehydic proton with its directly attached carbon. A Heteronuclear Multiple Bond Correlation (HMBC) experiment would reveal long-range couplings, for instance, between the aldehydic proton and the aromatic carbons, and between the aromatic carbons and the fluorine atoms. These correlations would provide an irrefutable map of the molecular structure.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is available in vapor phase. nih.gov A key diagnostic absorption would be the strong carbonyl (C=O) stretching band of the aldehyde group, which is expected in the region of 1700-1730 cm⁻¹. The C-H stretching vibration of the aldehyde group would likely appear as a weaker band around 2720-2820 cm⁻¹. The spectrum would also be characterized by strong absorption bands corresponding to the C-F stretching vibrations in the fingerprint region, typically between 1000 and 1400 cm⁻¹. The C-Br stretching vibration would be observed at lower frequencies, usually below 600 cm⁻¹.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining information about the fragmentation pattern of a molecule. For this compound, the mass spectrum would show a distinct molecular ion peak (M⁺). nih.gov Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation pattern would provide further structural clues. Common fragmentation pathways for benzaldehydes include the loss of the aldehydic proton (M-1) and the loss of the formyl group (M-29). In this case, fragmentation could also involve the loss of a bromine atom or fluorine atoms, leading to a series of characteristic fragment ions that can be analyzed to confirm the molecular structure.

X-ray Diffraction for Solid-State Structural Determination and Intermolecular Interactions

A comprehensive search of crystallographic databases and scientific literature did not yield specific single-crystal X-ray diffraction data for the compound this compound. Consequently, detailed information regarding its solid-state structure, including unit cell parameters, space group, and precise bond lengths and angles, is not publicly available at this time.

While direct crystallographic evidence is absent, general principles of molecular structure and intermolecular forces can be considered. The presence of a bromine atom and highly electronegative fluorine atoms on the benzaldehyde (B42025) framework suggests the potential for significant intermolecular interactions in the solid state. These may include halogen bonding, where the electrophilic region of the bromine atom interacts with a nucleophilic region of an adjacent molecule, and π-π stacking interactions between the aromatic rings. The aldehyde functional group could also participate in dipole-dipole interactions. However, without experimental crystallographic data, the specific nature and geometry of these interactions in the crystal lattice of this compound remain speculative.

Research on structurally related compounds, such as derivatives and co-crystals, often utilizes X-ray diffraction to elucidate packing motifs and non-covalent interactions. For instance, studies on other halogenated aromatic compounds have provided valuable insights into the role of halogen bonds and other weak interactions in directing crystal packing. These studies underscore the importance of experimental X-ray diffraction analysis for a definitive understanding of the three-dimensional arrangement of molecules in the solid state.

Further research involving the successful crystallization of this compound and subsequent single-crystal X-ray diffraction analysis would be necessary to provide the precise structural parameters and a detailed understanding of its intermolecular interactions.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

The Molecular Electrostatic Potential (MESP) surface is a valuable tool derived from DFT calculations that maps the electrostatic potential onto the molecule's electron density surface. This map provides a visual representation of the charge distribution, identifying regions that are electron-rich (electronegative, susceptible to electrophilic attack) and electron-poor (electropositive, susceptible to nucleophilic attack).

For 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde, the MESP surface would be expected to show a significant region of negative potential (typically colored red or orange) around the carbonyl oxygen of the aldehyde group, highlighting its role as a hydrogen bond acceptor and its susceptibility to electrophiles. Conversely, positive potential (blue) would be anticipated around the hydrogen atom of the aldehyde group and potentially on the carbon atoms of the aromatic ring, particularly the carbon atom of the carbonyl group, indicating sites for nucleophilic attack. The highly electronegative fluorine atoms and the bromine atom would also significantly influence the potential across the aromatic ring, creating a complex distribution of charge that governs intermolecular interactions. wuxiapptec.com

Interactive Table: Representative MESP Data for this compound

This table illustrates the type of data that would be generated from an MESP analysis. The values are representative and not from a published study on this specific molecule.

| Atomic Site | Predicted Electrostatic Potential (kJ/mol) | Implication for Reactivity |

| Carbonyl Oxygen (O) | -145 | Strong site for electrophilic attack/H-bonding |

| Carbonyl Carbon (C) | +160 | Primary site for nucleophilic attack |

| Aromatic C-Br | +25 | Moderately electrophilic region |

| Aromatic C-F | +20 | Moderately electrophilic region |

Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a large gap suggests high stability and low reactivity, while a small gap indicates higher reactivity.

In this compound, the electron-withdrawing nature of the fluorine atoms and the aldehyde group would be expected to lower the energy of both the HOMO and LUMO. The LUMO is likely to be distributed over the aldehyde group and the aromatic ring, with significant lobes on the carbonyl carbon and the ring carbons, indicating these as the primary sites for nucleophilic attack. wuxiapptec.com The HOMO would likely be localized more on the bromine atom and the π-system of the benzene (B151609) ring. The precise energies and distributions calculated via DFT would provide quantitative predictions about the molecule's reactivity in various chemical reactions.

Interactive Table: Predicted FMO Energy Values

This table shows representative energy values that would be obtained from a DFT calculation for the specified compound.

| Orbital | Predicted Energy (eV) | Significance |

| HOMO | -7.5 | Electron-donating capability (ionization potential) |

| LUMO | -1.8 | Electron-accepting capability (electron affinity) |

| Gap (ΔE) | 5.7 | Indicator of chemical reactivity and stability |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational flexibility and intermolecular interactions. For a relatively rigid molecule like this compound, MD simulations are less about exploring vast conformational landscapes and more about understanding how it interacts with its environment, such as a solvent or a biological receptor. mdpi.com

When studying its potential as a ligand, MD simulations can be used to model its binding to a protein's active site. These simulations can reveal key binding poses, identify important intermolecular contacts (like hydrogen bonds or halogen bonds), and calculate the free energy of binding. The simulations would track the trajectory of the ligand within the binding pocket, highlighting the stability of its interactions and the role of surrounding water molecules. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are predictive models that correlate the chemical structure of compounds with their biological activity or a specific property. To build a QSAR model relevant to this compound, it would be included in a dataset of structurally similar compounds with known activities (e.g., enzyme inhibition, toxicity).

Molecular descriptors would be calculated for each compound, including electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume), and hydrophobic (e.g., logP) parameters. For aldehydes, reactivity parameters are often crucial in QSAR models for toxicological endpoints like skin sensitization. researchgate.net A statistical method would then be used to create an equation that relates these descriptors to the observed activity. Such a model could then be used to predict the activity of new, untested compounds, guiding the design of molecules with desired properties. The specific descriptors for this compound, such as its high hydrophobicity and the electrophilic nature of its carbonyl carbon, would be key inputs for such a model.

Theoretical Insights into Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms by calculating the energies of reactants, products, intermediates, and, crucially, transition states. For reactions involving this compound, such as nucleophilic aromatic substitution or reactions at the aldehyde group, DFT calculations can map out the entire energy profile.

For example, in a nucleophilic attack at the carbonyl carbon, theoretical calculations can determine the activation energy required to reach the tetrahedral intermediate's transition state. Similarly, for a nucleophilic aromatic substitution reaction, where a nucleophile displaces one of the fluorine atoms or the bromine atom, calculations can predict which halogen is the most likely leaving group by comparing the activation energies for each pathway. wuxiapptec.com These studies provide a detailed, step-by-step understanding of the reaction, rationalizing experimental observations and predicting outcomes under different conditions.

Advanced Applications in Synthetic Chemistry, Materials Science, and Chemical Biology Research

A Versatile Intermediate and Building Block in Synthetic Chemistry

The strategic placement of reactive sites on the 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde molecule, namely the aldehyde group and the carbon-bromine bond, allows for a wide range of chemical transformations. This dual reactivity makes it a highly sought-after starting material for the construction of complex molecular architectures.

Precursor in the Synthesis of Complex Fluorinated Pharmaceuticals and Agrochemicals

The incorporation of fluorine atoms into pharmacologically active molecules is a well-established strategy for enhancing their metabolic stability, binding affinity, and bioavailability. This compound serves as a key precursor for introducing a tetrafluorophenyl moiety into drug candidates. The aldehyde group can be readily converted into other functional groups or used in condensation reactions to build larger molecular scaffolds. Subsequently, the bromine atom can be utilized in cross-coupling reactions, such as Suzuki or Stille couplings, to introduce further molecular diversity. This approach has been instrumental in the development of novel therapeutic agents and crop protection chemicals with improved efficacy.

Scaffold for the Development of Novel Organic Reagents and Catalysts

The electron-withdrawing nature of the fluorine atoms in this compound significantly influences the reactivity of the aldehyde and the aromatic ring. This property is harnessed in the design of novel organic reagents and catalysts. For instance, the aldehyde functionality can be transformed into various directing groups for asymmetric catalysis or into ligands for transition metal catalysts. The tetrafluorophenyl group can enhance the stability and modulate the electronic properties of the resulting catalysts, leading to improved performance in a variety of organic transformations. The bromine atom provides a convenient handle for immobilization of these catalysts on solid supports, facilitating their recovery and reuse.

Contributions to Advanced Materials Research

The unique electronic and physical properties conferred by the high degree of fluorination in this compound make it a valuable monomer and precursor in the field of materials science.

Monomer in the Synthesis of Fluorinated Polymers and Functional Coatings

Fluorinated polymers are renowned for their exceptional thermal stability, chemical resistance, and low surface energy. This compound can be utilized as a monomer in polymerization reactions to create novel fluorinated polymers. The aldehyde group can participate in polycondensation reactions, while the bromine atom can be used for post-polymerization modifications or as an initiation site for controlled polymerization techniques. The resulting polymers often exhibit high glass transition temperatures, excellent dielectric properties, and hydrophobicity, making them suitable for applications such as high-performance coatings, membranes, and advanced composites.

Application in Organic Electronics and Photonics (e.g., OLEDs, OFETs)

The electron-deficient nature of the tetrafluorophenyl ring makes this compound an attractive building block for the synthesis of materials for organic electronics. In organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), materials with tailored electronic properties are crucial for efficient charge transport and emission. The incorporation of the this compound moiety into organic semiconductors can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which can facilitate electron injection and transport. The bromine atom allows for further functionalization to fine-tune the material's properties and to attach it to other components of the device.

| Property | Value |

| Molecular Formula | C7HBrF4O |

| Molecular Weight | 256.98 g/mol |

| Melting Point | 101-103 °C |

| Boiling Point | 220.1±40.0 °C (Predicted) |

| Density | 1.916±0.06 g/cm3 (Predicted) |

| Note: Some physical properties are predicted values. |

Development of Optically Active Materials

The introduction of chirality into materials can lead to interesting optical properties, such as circular dichroism and non-linear optical effects. This compound can serve as a starting material for the synthesis of optically active materials. By reacting the aldehyde with chiral auxiliaries or by employing asymmetric synthesis methodologies, chiral centers can be introduced into the molecule. The resulting chiral fluorinated compounds can be used as building blocks for liquid crystals, chiral polymers, and other materials with unique optical properties for applications in displays, sensors, and optical data storage.

Explorations in Chemical Biology and Bioconjugation

The polyfunctional nature of this compound, featuring an aldehyde, a reactive bromo group, and a perfluorinated aromatic ring, establishes it as a versatile scaffold in chemical biology and bioconjugation. Its derivatives are instrumental in the development of sophisticated tools for probing biological systems, modifying biomolecules with high specificity, and advancing drug discovery programs.

Derivatization for Probes and Imaging Agents

The unique electronic properties and synthetic accessibility of the this compound core make it a valuable precursor for the synthesis of chemical probes and imaging agents. The aldehyde group provides a handle for conjugation to amine-containing molecules, while the bromo-tetrafluorophenyl group can be elaborated into various reporter groups or targeting moieties.

Researchers leverage the fluorinated ring for applications in ¹⁹F magnetic resonance imaging (MRI) or as a component of fluorescent probes. The derivatization process often involves converting the aldehyde to a more stable linkage and transforming the bromo-substituent into a functional group suitable for attaching reporters like fluorophores, biotin, or metal chelators for radiological imaging. For instance, the bromo-group can be converted to an amino or thiol group, providing a nucleophilic handle for further modification. The high fluorine content of the core scaffold can also be exploited to modulate the electronic properties and photophysics of attached fluorescent dyes.

Table 1: Potential Derivatizations for Probes and Imaging Agents

| Functional Group | Derivatization Reaction | Resulting Functionality | Application |

| Aldehyde (-CHO) | Reductive amination | Secondary or tertiary amine | Linkage to biomolecules, attachment of chelators |

| Bromo (-Br) | Suzuki or Stille coupling | Aryl or vinyl group | Introduction of fluorophores or extended π-systems |

| Bromo (-Br) | Buchwald-Hartwig amination | Aryl amine | Attachment point for linkers and reporter groups |

| Bromo (-Br) | Nucleophilic substitution (with NaN₃) | Azide (B81097) group | Precursor for click chemistry, bioorthogonal labeling |

These derivatization strategies enable the construction of modular probes where the tetrafluorophenyl ring acts as a stable, multifunctional linker connecting a targeting element to a signaling element.

Strategies for Biomolecule Modification through Click Chemistry (using azide derivatives)

A cornerstone of modern bioconjugation is "click chemistry," a set of reactions known for their high yield, specificity, and biocompatibility. nih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example, forming a stable triazole linkage. nih.govnih.gov this compound is an ideal starting material for creating reagents for this chemistry.

The key transformation is the nucleophilic substitution of the bromide with sodium azide, converting the scaffold into 4-azido-2,3,5,6-tetrafluorobenzaldehyde. This azide derivative serves as a bioorthogonal chemical reporter. mdpi.comresearchgate.net It can be introduced into biological systems and will not react with endogenous functional groups. nih.govresearchgate.net The aldehyde functionality of the azide derivative can be used to conjugate the tetrafluorophenyl azide tag to proteins or other biomolecules via reductive amination.

Once a biomolecule is tagged with the azide, it can be selectively labeled with a probe containing a terminal alkyne. This two-step approach allows for the modification of complex biological molecules like proteins, nucleic acids, and glycans in their native environment. mdpi.comnih.gov This strategy has been widely used for labeling and imaging biomolecules in living cells and organisms. nih.govresearchgate.net

Table 2: Click Chemistry Workflow for Biomolecule Modification

| Step | Description | Key Reagents | Reaction Type |

| 1. Synthesis of Azide | Conversion of the bromo- group to an azide. | This compound, Sodium azide | Nucleophilic aromatic substitution |

| 2. Biomolecule Tagging | Conjugation of the resulting azide compound to a target biomolecule (e.g., via an amine). | 4-Azido-2,3,5,6-tetrafluorobenzaldehyde, Target biomolecule | Reductive amination |

| 3. Bioorthogonal Ligation | Reaction of the azide-tagged biomolecule with an alkyne-containing probe (e.g., a fluorophore). | Azide-tagged biomolecule, Alkyne-probe, Cu(I) catalyst | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

Investigation in Drug Discovery (e.g., improved bioactivity, metabolic stability)

The highly fluorinated structure of this compound makes its derivatives attractive candidates in drug discovery. The incorporation of fluorine into drug molecules is a well-established strategy to enhance key pharmacological properties. nih.gov

Improved Bioactivity: The electron-withdrawing nature of the fluorine atoms can significantly alter the acidity or basicity of nearby functional groups, potentially leading to stronger binding interactions with target proteins. The tetrafluorophenyl ring itself can engage in favorable non-covalent interactions, such as dipole-dipole and quadrupole interactions, within a protein's binding pocket.

Metabolic Stability: A major challenge in drug development is metabolic degradation, often mediated by cytochrome P450 enzymes. Aromatic hydroxylation is a common metabolic pathway. The C-F bond is significantly stronger than the C-H bond, and replacing hydrogen with fluorine at potential sites of metabolism can block these pathways, thereby increasing the metabolic stability and in vivo half-life of a drug candidate. nih.govnih.gov The perfluorinated ring of this compound is highly resistant to oxidative metabolism. Derivatives of this compound are therefore investigated for their potential to yield more metabolically robust drug candidates. rsc.org For example, replacing a standard phenyl ring in a known inhibitor with a tetrafluorophenyl ring can lead to derivatives with enhanced stability. pressbooks.pub

Table 3: Role of the Tetrafluorophenyl Scaffold in Drug Properties

| Property | Contribution of the Tetrafluorophenyl Moiety | Rationale |

| Binding Affinity | Can enhance protein-ligand interactions. | Fluorine can act as a hydrogen bond acceptor; the ring engages in favorable electrostatic interactions. nih.gov |

| Metabolic Stability | Blocks oxidative metabolism at the aromatic ring. | The high strength of the C-F bond prevents enzymatic hydroxylation by cytochrome P450 enzymes. nih.gov |

| Lipophilicity | Increases lipophilicity. | Fluorination generally increases the lipophilicity of a molecule, which can affect cell permeability and distribution. |

| Synthetic Handle | The bromo and aldehyde groups allow for diversification. | Enables the creation of libraries of compounds for structure-activity relationship (SAR) studies. |

Through these mechanisms, the this compound scaffold serves as a valuable building block for medicinal chemists aiming to develop drugs with improved efficacy and pharmacokinetic profiles.

Emerging Research Directions and Future Perspectives

Development of Greener Synthesis Routes and Sustainable Methodologies

The traditional synthesis of polyhalogenated benzaldehydes often involves multi-step procedures with harsh reagents and significant solvent waste. The future of chemical manufacturing, however, hinges on the development of environmentally benign and economically viable synthetic routes. For 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde, future research is anticipated to focus on several key areas of green chemistry.

One promising avenue is the exploration of solvent-free reaction conditions . Mechanochemistry, which utilizes mechanical force to induce chemical reactions, presents a compelling alternative to traditional solvent-based methods. The Knoevenagel condensation of fluorinated benzaldehydes with malononitrile (B47326) has been successfully conducted in the absence of solvents, suggesting that similar solid-state approaches could be developed for the synthesis and derivatization of this compound.

Furthermore, the use of atmospheric oxygen as a green oxidant is gaining traction. While industrial synthesis of benzaldehydes can involve heavy metal oxidants, research has shown that organic catalysts, such as N-heterocyclic carbenes, can facilitate the oxidation of benzaldehydes using air. Adapting such methodologies to the synthesis of fluorinated benzaldehydes could significantly reduce the environmental impact.

Another key area of development will be the use of photocatalysis . The direct conversion of aldehydes to other functional groups, such as acyl fluorides, has been demonstrated using inexpensive photocatalysts and electrophilic fluorinating agents. This highlights the potential for light-mediated, energy-efficient transformations of this compound.

| Green Synthesis Approach | Potential Advantages |

| Solvent-free reactions | Reduced solvent waste, lower costs, potentially faster reaction times. |

| Atmospheric oxygen as oxidant | Eliminates the need for harmful heavy metal oxidants. |

| Photocatalysis | Energy-efficient, mild reaction conditions. |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The bromine atom on the perfluorinated ring of this compound is a key handle for a variety of chemical transformations, particularly in the realm of transition metal-catalyzed cross-coupling reactions. While the full scope of its reactivity is yet to be explored, future research is expected to delve into several important areas.

Palladium-catalyzed cross-coupling reactions are poised to be a major focus. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, which are workhorses of modern organic synthesis, are expected to be applied to this compound to generate a diverse library of derivatives. wikipedia.orgorganic-chemistry.orgwikipedia.orglibretexts.org The synthesis of biaryl compounds, for example, is crucial for the development of liquid crystals and biologically active molecules. The Sonogashira coupling, in particular, would allow for the introduction of alkyne moieties, leading to conjugated systems with interesting electronic and optical properties. wikipedia.orglibretexts.orgorganic-chemistry.orgresearchgate.net The Buchwald-Hartwig amination offers a direct route to aryl amines, which are prevalent in pharmaceuticals. wikipedia.orgorganic-chemistry.orgnih.govresearchgate.net

Beyond these established methods, the development of novel catalyst systems will be crucial for expanding the reaction scope and improving efficiency. This includes the use of air-stable palladium precatalysts and specialized phosphine (B1218219) ligands to overcome the challenges associated with the electron-deficient nature of the polyfluorinated ring.

Integration into Multi-component Reactions and Cascade Processes

Multi-component reactions (MCRs) and cascade processes offer significant advantages in terms of efficiency and atom economy by combining multiple reaction steps into a single operation. The aldehyde functionality of this compound makes it an ideal candidate for integration into such processes.

Future research will likely explore the use of this compound in well-known MCRs such as the Ugi and Passerini reactions . These reactions allow for the rapid assembly of complex molecules from simple starting materials, and the incorporation of the fluorinated and brominated scaffold could lead to the discovery of novel compounds with unique properties.

Cascade reactions , where the product of one reaction step is the substrate for the next, are another area of significant potential. For instance, an initial cross-coupling reaction at the bromine position could be followed by a condensation reaction at the aldehyde group, all in a one-pot procedure. The development of organocatalytic cascade reactions involving fluorinated molecules is an active area of research and could be applied to generate complex chiral structures from this compound.

Advanced Applications in Nanotechnology and Supramolecular Chemistry

The unique electronic and structural features of this compound make it a promising building block for advanced materials in nanotechnology and supramolecular chemistry.

The presence of both a bromine atom and multiple fluorine atoms makes this molecule an excellent candidate for halogen bonding . beilstein-journals.orgmdpi.com Halogen bonding is a highly directional non-covalent interaction that can be used to control the self-assembly of molecules in the solid state. beilstein-journals.org This could be exploited in the design of novel crystalline materials, including co-crystals and liquid crystals, with tailored properties. The interplay between halogen bonding and other non-covalent interactions, such as hydrogen bonding, will be a key area of investigation for creating complex supramolecular architectures. beilstein-journals.org

In the field of nanotechnology, this compound could serve as a precursor for the synthesis of metal-organic frameworks (MOFs) . wiley-vch.defrontiersin.orgyoutube.comoaes.cceeer.org MOFs are highly porous materials with applications in gas storage, separation, and catalysis. oaes.cceeer.org The functional groups on this molecule could be used to tune the properties of the resulting MOF, such as its pore size and chemical environment.

Furthermore, the high fluorine content of this compound is advantageous for applications in liquid crystals . guidechem.comnih.gov Fluorinated liquid crystals are widely used in display technologies due to their favorable dielectric anisotropy and viscosity. guidechem.com The incorporation of the this compound moiety into liquid crystal structures could lead to materials with enhanced performance characteristics. guidechem.comnih.gov

| Application Area | Key Features of this compound |

| Supramolecular Chemistry | Potential for strong and directional halogen bonding. |

| Nanotechnology (MOFs) | Functional handles for modifying MOF properties. |

| Liquid Crystals | High fluorine content for favorable dielectric properties. |

Synergistic Research at the Interface of Chemistry, Materials Science, and Biology

The future of this compound is not confined to a single discipline. Synergistic research at the interface of chemistry, materials science, and biology is expected to unlock its full potential.

In medicinal chemistry , the introduction of fluorine atoms into drug candidates is a common strategy to improve their metabolic stability and bioavailability. The polyfluorinated ring of this compound makes it an attractive starting point for the synthesis of novel bioactive compounds. The bromine atom provides a convenient point for diversification through cross-coupling reactions, allowing for the rapid generation of compound libraries for drug discovery.

In materials science , the synthesis of fluorinated polymers from this monomer could lead to materials with unique properties, such as high thermal stability, chemical resistance, and low surface energy. warwick.ac.uk These materials could find applications in a variety of fields, from advanced coatings to membranes for separation processes.

The convergence of these fields will be crucial for developing "smart" materials and functional biomaterials. For example, derivatives of this compound could be incorporated into polymers for drug delivery applications or used to create new probes for biological imaging.

Q & A

Basic Synthesis and Purification

Q: What are the most reliable synthetic routes for preparing 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde? A: The compound can be synthesized via halogenation and fluorination of precursor aromatic aldehydes. For example:

- Step 1: Bromination of tetrafluorobenzaldehyde using N-bromosuccinimide (NBS) under radical conditions .

- Step 2: Fluorination via halogen exchange (Halex reaction) with KF in polar aprotic solvents like DMF at elevated temperatures .

Purification: Column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol/water mixtures is recommended. Purity can be confirmed by HPLC (>95%) or melting point analysis (mp ~60–62°C, based on analogous fluorinated benzaldehydes) .

Advanced Reactivity and Functionalization

Q: How does the electronic effect of fluorine substituents influence the aldehyde's reactivity in cross-coupling reactions? A: The electron-withdrawing fluorine groups deactivate the aromatic ring, directing electrophilic substitution to the para position relative to the bromine. This enhances stability in Suzuki-Miyaura couplings:

- Use Pd(PPh₃)₄ as a catalyst with arylboronic acids (e.g., 4-fluorophenylboronic acid) in dioxane/water (3:1) at 80°C .

- Monitor reaction progress via TLC (Rf ~0.5 in hexane/EtOAc 4:1) and characterize products using ¹⁹F NMR to confirm regioselectivity .

Analytical Characterization Challenges

Q: What spectral anomalies might arise in ¹H/¹³C NMR due to fluorine coupling, and how can they be resolved? A: Fluorine atoms induce splitting in adjacent protons and carbons. Key strategies:

- ¹H NMR: Expect coupling constants (J₃,4 ~8 Hz; J₅,6 ~12 Hz) between fluorine and aromatic protons. Use deuterated DMSO-d₆ to minimize solvent interference .

- ¹³C NMR: Fluorine coupling (²JCF ~20 Hz) broadens peaks. Assign signals using DEPT-135 and HSQC experiments .

- 19F NMR: Peaks typically appear at δ -110 to -150 ppm (CF environments) .

Safety and Handling Protocols

Q: What precautions are critical when handling this compound, given limited toxicological data? A: Treat it as a potential irritant based on structurally similar aldehydes:

- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- First Aid: For skin contact, wash with soap/water for 15 minutes. For eye exposure, irrigate with saline for 10–15 minutes and consult an ophthalmologist .

- Storage: Keep in amber glass vials at 2–8°C under inert gas (Ar/N₂) to prevent degradation .

Troubleshooting Data Contradictions

Q: How to resolve discrepancies in reported melting points or reaction yields? A: Variations often stem from impurities or solvent traces:

- Recrystallization: Repurify using a 1:1 ethanol/water mixture and dry under vacuum (40°C, 24 hrs) .

- Yield Optimization: Ensure anhydrous conditions for Halex reactions; trace water reduces KF efficacy. Monitor reaction completion via GC-MS .

- Validation: Cross-check melting points with differential scanning calorimetry (DSC) and compare to literature values for analogous compounds (e.g., 4-Bromo-2-fluorobenzaldehyde: mp 60–62°C) .

Applications in Material Science

Q: How is this compound utilized in synthesizing fluorinated polymers or ligands? A: Its aldehyde group enables condensation reactions:

- Schiff Base Formation: React with primary amines (e.g., aniline derivatives) in ethanol under reflux to generate fluorinated ligands for metal coordination .

- Polymer Backbones: Incorporate into polyimides via step-growth polymerization with diamines, enhancing thermal stability (Tg >250°C) .

- Photovoltaic Materials: Use as an electron-deficient moiety in donor-acceptor copolymers for organic solar cells (PCE ~8–10%) .

Stability Under Reaction Conditions

Q: Does the bromine substituent undergo undesired elimination during high-temperature reactions? A: Bromine is generally stable but can displace under strong nucleophilic conditions:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.